molecular formula C8H13NO B1266162 2,4,4-Trimethyl-3-oxopentanenitrile CAS No. 29509-04-4

2,4,4-Trimethyl-3-oxopentanenitrile

Cat. No. B1266162
CAS RN: 29509-04-4
M. Wt: 139.19 g/mol
InChI Key: YZYCNKBQLMRDMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis approaches for compounds related to "2,4,4-Trimethyl-3-oxopentanenitrile" emphasize the importance of selective reactions and conditions. For instance, the refinement of synthesis for complex organic structures involves multi-step processes that are scalable and avoid problematic reagents, highlighting the methodology's efficiency and adaptability in synthesizing structurally similar compounds (Ptaszek et al., 2005).

Molecular Structure Analysis

Studies on molecular structures of related compounds, like the detailed X-ray crystallography of "2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol," provide insights into the orientation and symmetry of molecular groups, which are crucial for understanding the physical and chemical behavior of "2,4,4-Trimethyl-3-oxopentanenitrile" (Koningsveld & Meurs, 1977).

Chemical Reactions and Properties

The reactivity and potential for chemical transformations are highlighted in studies focusing on the interaction between molecules and various reagents. For example, the addition of trimethylsilyl cyanide to α,β-unsaturated aldimines promoted by aluminum chloride to produce aminopentanedinitriles showcases the type of nucleophilic addition reactions "2,4,4-Trimethyl-3-oxopentanenitrile" might undergo (Shimizu, Kamiya, & Hachiya, 2005).

Physical Properties Analysis

The physical properties of compounds structurally related to "2,4,4-Trimethyl-3-oxopentanenitrile" are often determined through comprehensive studies involving spectroscopic methods and theoretical calculations. For instance, the detailed analysis of "2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol" provides a basis for understanding the physical characteristics that might be expected from "2,4,4-Trimethyl-3-oxopentanenitrile" (Koningsveld & Meurs, 1977).

Chemical Properties Analysis

The chemical properties of similar molecules have been extensively studied to understand their reactivity, stability, and potential applications. For example, investigations into the reactivity of molecules with specific functional groups provide insights into the chemical behavior and reactivity patterns of "2,4,4-Trimethyl-3-oxopentanenitrile" (Shimizu, Kamiya, & Hachiya, 2005).

Scientific Research Applications

Application in Vapor Pressure Measurements and Gibbs Energies Studies

Vapor pressure measurements of mixtures involving compounds like 2,4,4-trimethyl-3-oxopentanenitrile have been utilized to determine molar excess Gibbs energies. Studies by Nguyen Van Nhu and P. Svejda (1989) on binary liquid mixtures, including 2,4,4-trimethyl variants, provided insights into the polarizabilities and interactions of structurally related compounds in mixed states, contributing to the understanding of phase equilibria in fluid mixtures (Nguyen Van Nhu & P. Svejda, 1989).

Role in Hydroformylation Reactions

In the field of catalytic chemistry, the hydroformylation of compounds like 2,4,4-trimethyl-1-pentene, a related compound to 2,4,4-trimethyl-3-oxopentanenitrile, has been a subject of research. A study by R. D. Pergola et al. (1997) utilized high nuclearity carbonyl clusters for the hydroformylation process, achieving high chemioselectivity and insights into the transformation of cluster precursors, which is pivotal in industrial applications of hydroformylation reactions (R. D. Pergola et al., 1997).

Involvement in Oxidation Kinetics Studies

The study of oxidation kinetics of compounds like 2,4,4-trimethyl-1-pentene provides insights relevant to combustion and environmental science. G. Yin et al. (2019) conducted a comprehensive experimental and kinetic study on 2,4,4-trimethyl-1-pentene oxidation, which is crucial for understanding reaction pathways and temperature-dependent behaviors in combustion processes (G. Yin et al., 2019).

Hydrogenation Kinetics on Catalysis

Investigations into the hydrogenation kinetics of isooctenes like 2,4,4-trimethyl-1-pentene on nickel catalysts have been significant in catalytic research. The study by Mikko S. Lylykangas et al. (2003) on Ni/Al2O3 catalysts revealed important aspects of the hydrogenation process, including activation energies and reaction mechanisms, which are vital for improving industrial catalytic processes (Mikko S. Lylykangas et al., 2003).

Usage in Density and Phase Equilibrium Measurements

The study of physical properties such as density and phase equilibria involving compounds like 2-methoxy-2,4,4-trimethylpentane, similar in structure to 2,4,4-trimethyl-3-oxopentanenitrile, is crucial in the development of new materials and understanding of liquid-liquid equilibria. Saeed Mardani et al. (2015) provided insights into these properties, which are essential for the development of novel materials and understanding of phase behavior in mixed systems (Saeed Mardani et al., 2015).

Future Directions

There is limited information available on the future directions of 2,4,4-Trimethyl-3-oxopentanenitrile19.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, it is recommended to refer to specific scientific literature and databases.


properties

IUPAC Name

2,4,4-trimethyl-3-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-6(5-9)7(10)8(2,3)4/h6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYCNKBQLMRDMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00952010
Record name 2,4,4-Trimethyl-3-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,4-Trimethyl-3-oxopentanenitrile

CAS RN

29509-04-4
Record name 2,4,4-Trimethyl-3-oxopentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29509-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,4-Trimethyl-3-oxovaleronitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,4-Trimethyl-3-oxopentanenitrile
Source EPA DSSTox
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Record name 2,4,4-trimethyl-3-oxovaleronitrile
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.143
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Synthesis routes and methods

Procedure details

234.6 grams (2 moles) of methyl pivalate and 120 grams (2 moles) of sodium hydride (80 weight % suspension in white oil) were heated to 90° C. in 1500 ml of dry toluene. There were dropped in at this temperature after addition of 1 ml of methanol 233.3 grams (2 moles) of propionitrile within 2.5 hours. After the end of the development of hydrogen the suspension was extracted with a total of 1200 ml of water and after phase separation the aqueous phase was acidified with concentrated HCl to a pH of 2. The deposited oil was separated off, the water phase extracted with chloroform, the organic extracts combined, dried and concentrated. The residue was fractionated in a water jet vacuum. 2,4,4-trimethyl-3-oxopentanenitrile came over at 87° C./11 Torr in an amount of 226.1 grams (81.2% of theory).
Quantity
234.6 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Bruni, S Selleri, A Costanzo… - Journal of …, 1994 - Wiley Online Library
A series of 7‐methylpyrazolo[1,5‐a]pyrimidines were reacted with dimethylformamide dimethylacetal to give the corresponding dimethylaminovinyl derivatives. These were reacted with …
Number of citations: 7 onlinelibrary.wiley.com

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